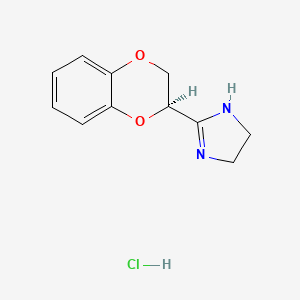
Idazoxan hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Idazoxan hydrochloride, ®-: is a chemical compound primarily used in scientific research. It acts as a selective α2 adrenergic receptor antagonist and an antagonist for the imidazoline receptor . This compound has been investigated for its potential therapeutic effects in various medical conditions, including schizophrenia and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Idazoxan hydrochloride involves several steps:
Reaction of catechol with 2-chloroacrylonitrile: This reaction produces 2-cyano-1,4-benzodioxan.
Pinner reaction with alcoholic hydrogen chloride: This step leads to the formation of an iminoether.
Cyclization with ethylenediamine: The iminoether is then treated with ethylenediamine to form the imidazoline ring, resulting in Idazoxan.
Industrial Production Methods: The industrial production of Idazoxan hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Idazoxan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazoline ring structure.
Reduction: This reaction can affect the benzodioxan moiety.
Substitution: This reaction can occur at the imidazoline ring or the benzodioxan moiety.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced imidazoline or benzodioxan derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Idazoxan hydrochloride is used as a tool to study the properties of α2 adrenergic receptors and imidazoline receptors .
Biology: In biological research, Idazoxan hydrochloride is used to investigate the role of α2 adrenergic receptors in various physiological processes .
Medicine: Idazoxan hydrochloride has been studied for its potential therapeutic effects in conditions such as schizophrenia and Alzheimer’s disease . It has shown promise in enhancing the therapeutic effects of antipsychotics and reducing Alzheimer’s pathology in animal models .
Industry: In the pharmaceutical industry, Idazoxan hydrochloride is used in the development of new drugs targeting α2 adrenergic receptors and imidazoline receptors .
Wirkmechanismus
Idazoxan hydrochloride exerts its effects by antagonizing α2 adrenergic receptors and imidazoline receptors . This antagonism enhances dopamine neurotransmission in the prefrontal cortex, which is thought to be involved in the pathogenesis of schizophrenia . Additionally, blocking the α2A receptor, which regulates norepinephrine, has shown potential in reducing Alzheimer’s pathology .
Vergleich Mit ähnlichen Verbindungen
- Imiloxan
- Efaroxan
- Fluparoxan
Comparison: Idazoxan hydrochloride is unique in its dual antagonistic action on both α2 adrenergic receptors and imidazoline receptors . This dual action distinguishes it from similar compounds like Imiloxan, Efaroxan, and Fluparoxan, which may have different receptor selectivity and therapeutic profiles .
Eigenschaften
CAS-Nummer |
89141-63-9 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/t10-;/m0./s1 |
InChI-Schlüssel |
MYUBYOVCLMEAOH-PPHPATTJSA-N |
Isomerische SMILES |
C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2.Cl |
Kanonische SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















